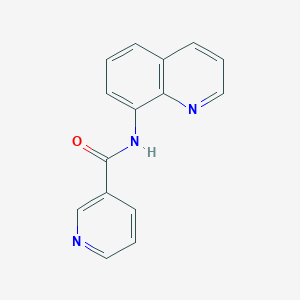

N-quinolin-8-ylpyridine-3-carboxamide

Description

Properties

Molecular Formula |

C15H11N3O |

|---|---|

Molecular Weight |

249.27g/mol |

IUPAC Name |

N-quinolin-8-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C15H11N3O/c19-15(12-6-2-8-16-10-12)18-13-7-1-4-11-5-3-9-17-14(11)13/h1-10H,(H,18,19) |

InChI Key |

KLHHTSOKULJTJG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CN=CC=C3)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CN=CC=C3)N=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: N-quinolin-5-ylpyridine-3-carboxamide

This isomer differs solely in the substitution position of the quinoline group (5-yl instead of 8-yl). The molecular formula (C₁₅H₁₁N₃O) and weight remain identical, but the spatial arrangement alters intermolecular interactions. Such positional isomerism is critical in drug design, as seen in kinase inhibitors where substituent placement dictates selectivity .

Bicyclic Derivative: 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

This compound (molecular formula C₂₂H₂₂N₄O₂, molecular weight 374.4 g/mol) incorporates an 8-azabicyclo[3.2.1]octane system and a pyridin-2-yloxy group. The bicyclic framework introduces rigidity, which may improve metabolic stability but reduce conformational flexibility. The added pyridinyloxy moiety could enhance π-stacking or metal coordination, though its increased molecular weight (~50% higher than N-quinolin-8-ylpyridine-3-carboxamide) might negatively impact bioavailability .

Pyrrolidine Analogue: N-quinolin-8-ylpyrrolidine-3-carboxamide

Replacing the pyridine ring with a pyrrolidine group (a saturated five-membered amine ring) significantly alters electronic properties. However, the loss of pyridine’s aromaticity may diminish π-π interactions, reducing binding efficacy in targets reliant on such interactions. This trade-off highlights the importance of ring selection in optimizing pharmacokinetic and pharmacodynamic profiles .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Hypothesized Impact on Properties |

|---|---|---|---|---|

| This compound | C₁₅H₁₁N₃O | 249.27 | Quinolin-8-yl, pyridine-3-carboxamide | Balanced π-interactions, moderate rigidity |

| N-quinolin-5-ylpyridine-3-carboxamide | C₁₅H₁₁N₃O | 249.27 | Quinolin-5-yl substitution | Reduced steric hindrance, altered binding |

| 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | C₂₂H₂₂N₄O₂ | 374.4 | Bicyclic core, pyridinyloxy group | Enhanced rigidity, possible metabolic stability |

| N-quinolin-8-ylpyrrolidine-3-carboxamide | C₁₆H₁₆N₃O* | ~266.3* | Pyrrolidine instead of pyridine | Increased flexibility, higher basicity |

*Note: Formula and weight for N-quinolin-8-ylpyrrolidine-3-carboxamide inferred from structural analogy .

Research Implications

- Positional Isomerism : The 5-yl vs. 8-yl substitution (as in ) warrants exploration in structure-activity relationship (SAR) studies, particularly for targets sensitive to steric effects.

- Bicyclic Systems : The enhanced rigidity of the bicyclic derivative () could be advantageous in CNS drugs where metabolic stability is critical.

- Ring Saturation : Pyrrolidine-based analogues () may offer improved solubility but require evaluation for loss of target engagement.

Q & A

Q. What are the standard synthetic routes for N-quinolin-8-ylpyridine-3-carboxamide derivatives?

The synthesis typically involves multi-step reactions, such as:

- Condensation reactions : For example, interaction of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors with α-amino acids under controlled temperature (70–80°C) in aqueous ethanolic NaHCO₃ to form N-(4-oxoquinolin-7-yl) derivatives .

- Lactamization : Thermal lactamization of intermediates (e.g., 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid) catalyzed by polyphosphoric acid (PPA), yielding substituted thiazepinoquinolinecarboxylic acids .

- Purification : Recrystallization from ethanol/DMF mixtures to isolate high-purity products .

Q. How is the structural confirmation of this compound achieved using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR : Identification of characteristic peaks, such as CH₃-C=O (~2.3 ppm in ¹H NMR), aromatic protons (7.5–8.5 ppm), and quinoline backbone signals .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., observed [M+H]⁺ at 375 for a derivative in ) .

- Infrared (IR) Spectroscopy : Detection of functional groups like C≡N (~2200 cm⁻¹) and N-C=O (~1650 cm⁻¹) .

Q. What in vitro assays are used to evaluate the biological activity of quinoline-carboxamide compounds?

Common assays include:

- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., IC₅₀ determination for compounds like N-(4-(((2-chloroquinolin-3-yl)methylene)amino)phenyl)-2-cyano-3-(2-oxo-1,2-dihydroquinolin-3-yl)acrylamide) .

- Apoptosis Induction : Flow cytometry to assess caspase activation and mitochondrial membrane potential disruption .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound analogs?

Strategies include:

- Catalyst Screening : Testing PPA vs. alternative catalysts (e.g., sulfuric acid) for lactamization efficiency .

- Temperature Control : Maintaining 70–80°C during condensation to prevent side reactions (e.g., nitro group reduction) .

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

Q. What strategies resolve contradictions between calculated and observed spectroscopic data for quinoline-carboxamide derivatives?

- 2D NMR Techniques : COSY and HSQC to assign overlapping proton and carbon signals, especially in complex scaffolds like pyrano-pyrazole derivatives .

- X-ray Crystallography : SHELX-refined structures to validate bond lengths and angles when NMR data is ambiguous (e.g., twinned crystals in ) .

- Computational Validation : DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. How do structural modifications at specific positions of the quinoline-carboxamide scaffold influence apoptotic activity?

- Position 3 Substitutions : Introducing electron-withdrawing groups (e.g., Cl) enhances apoptosis via increased electrophilicity and interaction with cellular thiols .

- Heterocyclic Appendages : Furan or pyrazole moieties (e.g., N-(4-tolyl)-tetrahydropyrano-pyrazole derivatives) improve membrane permeability and target engagement .

- Steric Effects : Bulky groups at the quinoline 8-position (e.g., iodo in N-(3-iodoquinolin-8-yl)acetamide) may hinder off-target interactions, enhancing selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.